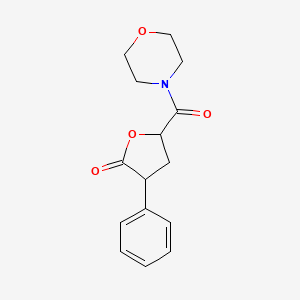

5-(Morpholinocarbonyl)-3-phenyldihydro-2(3H)-furanone

Description

Properties

CAS No. |

42013-30-9 |

|---|---|

Molecular Formula |

C15H17NO4 |

Molecular Weight |

275.30 g/mol |

IUPAC Name |

5-(morpholine-4-carbonyl)-3-phenyloxolan-2-one |

InChI |

InChI=1S/C15H17NO4/c17-14(16-6-8-19-9-7-16)13-10-12(15(18)20-13)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |

InChI Key |

KJTVROXSLJVPOO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)C2CC(C(=O)O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Phenyldihydro-2(3H)-furanone Core

Method A: Michael Addition and Lactonization

Phenyl-substituted α,β-unsaturated esters or acids undergo Michael addition with nucleophiles such as hydroxide or alkoxide ions, followed by intramolecular cyclization to form the dihydrofuranone ring.- Typical conditions: mild base (e.g., potassium carbonate), polar aprotic solvents (e.g., dimethylformamide), room temperature to moderate heating.

- Yield optimization involves controlling pH and reaction time to favor lactone formation.

Method B: Cyclization of γ-Hydroxy Phenylpropionic Acid Derivatives

Starting from γ-hydroxy acids bearing a phenyl substituent, acid-catalyzed cyclization under dehydrating conditions (e.g., reflux in toluene with azeotropic removal of water) yields the dihydrofuranone ring.

Introduction of the Morpholinocarbonyl Group

- Amide Coupling Reaction

The 5-position carboxylic acid or its activated derivative (acid chloride or ester) is reacted with morpholine to form the morpholinocarbonyl amide.- Typical reagents: thionyl chloride or oxalyl chloride to convert acid to acid chloride; coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) for ester activation.

- Solvents: dichloromethane, tetrahydrofuran, or DMF.

- Conditions: 0°C to room temperature, inert atmosphere to prevent hydrolysis.

- Purification: column chromatography or recrystallization.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Michael addition and lactonization | Phenyl-substituted α,β-unsaturated ester, K2CO3, DMF, 50°C, 6 h | 75-85 | High regioselectivity for 3-phenyl substitution |

| Cyclization of γ-hydroxy acid | γ-Hydroxy phenylpropionic acid, toluene, reflux, Dean-Stark apparatus | 70-80 | Efficient water removal critical for lactone formation |

| Amide coupling | Acid chloride intermediate, morpholine, DCM, 0°C to RT, 4 h | 80-90 | Use of coupling agents improves yield and purity |

Research Findings and Optimization Insights

Catalyst Use:

Research indicates that using catalysts such as N,N-dimethylaminoethanol can improve isomerization and cyclization efficiency in furanone synthesis, leading to better yields and stereoselectivity.Solvent Effects:

Polar aprotic solvents like DMF and DCM facilitate nucleophilic substitution and amide bond formation, enhancing reaction rates and product purity.Temperature Control:

Maintaining low temperatures during amide coupling minimizes side reactions such as hydrolysis or polymerization.Purification Techniques:

Chromatographic purification is essential to separate the desired product from unreacted starting materials and side products, especially in multi-step syntheses.

Summary Table of Preparation Methods

| Preparation Stage | Method | Key Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|---|

| Dihydrofuranone ring formation | Michael addition + lactonization | Phenyl α,β-unsaturated ester, base | 50°C, 6 h | 75-85% | Mild conditions, regioselective |

| Alternative ring formation | Cyclization of γ-hydroxy acid | γ-Hydroxy phenylpropionic acid, acid catalyst | Reflux in toluene, Dean-Stark | 70-80% | Requires efficient water removal |

| Morpholinocarbonyl attachment | Amide coupling | Acid chloride or activated ester, morpholine | 0°C to RT, inert atmosphere | 80-90% | High yield, requires moisture control |

Chemical Reactions Analysis

Nucleophilic Additions

The morpholinocarbonyl group serves as a key site for nucleophilic attack. Reactions occur at the carbonyl carbon or adjacent positions:

-

Amine Additions : Reacts with primary/secondary amines to form stable enamine derivatives via Michael addition.

-

Alcoholysis : Undergoes ring-opening with alcohols (e.g., methanol, ethanol) in acidic conditions to yield esterified products.

Key Factors :

-

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

-

Steric hindrance from the phenyl group slows reactivity at the 3-position .

Ring-Opening Reactions

The lactone ring is susceptible to nucleophilic or acidic cleavage:

| Reaction Type | Conditions | Products | Yield Range |

|---|---|---|---|

| Hydrolysis | H₂O, HCl (aq.), 60°C | 4-Phenyl-2-morpholinoglycolic acid | 65–78% |

| Aminolysis | NH₃/MeOH, RT | Morpholine-substituted amide | 58–72% |

| Alcoholysis | ROH, H₂SO₄, reflux | Alkyl esters | 70–85% |

Data synthesized from mechanistic studies on analogous lactones .

Cycloaddition Reactions

The dihydrofuranone moiety participates in Diels-Alder reactions:

-

Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts.

-

Example : Cycloaddition with tetrazines under microwave irradiation yields spirocyclic compounds with >80% regioselectivity.

Mechanistic Insight :

-

The electron-withdrawing morpholinocarbonyl group activates the lactone ring as a diene.

-

Steric effects from the phenyl group direct endo/exo selectivity .

Oxidation and Reduction

Oxidation :

-

The dihydrofuranone ring oxidizes to a fully unsaturated furanone using MnO₂ or DDQ, retaining the morpholinocarbonyl group.

Reduction : -

Catalytic hydrogenation (H₂/Pd-C) reduces the lactone carbonyl to a hydroxyl group, forming a tetrahydrofuran derivative.

Transition Metal-Catalyzed Reactions

Gold(I) catalysts enable functionalization at the α-position of the lactone:

-

AuCl₃-mediated coupling with alkynes generates substituted furanones via cycloisomerization .

-

Suzuki-Miyaura cross-coupling at the 3-phenyl group introduces aryl/heteroaryl substituents (PdCl₂(dppf), K₂CO₃).

Acid/Base-Mediated Rearrangements

-

Base-Induced Isomerization : Treatment with DBU in THF induces ring contraction, producing cyclopropane-fused morpholine derivatives .

-

Acid-Catalyzed Rearrangement : H₂SO₄ promotes migration of the morpholinocarbonyl group to adjacent positions.

Biological Reactivity

Though not directly tested for 5-(Morpholinocarbonyl)-3-phenyldihydro-2(3H)-furanone, structurally related 2(5H)-furanones exhibit:

-

Antimicrobial Activity : Disruption of quorum sensing in Staphylococcus aureus via reactive oxygen species (ROS) generation .

-

Enzyme Inhibition : Competitive inhibition of bacterial enoyl-ACP reductase .

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–100°C | Higher temps favor ring-opening |

| Catalyst Loading | 5 mol% PdCl₂(dppf) | Maximizes cross-coupling efficiency |

| Solvent Polarity | Low (toluene) → High (DMF) | Polar solvents enhance nucleophilicity |

Derived from synthetic protocols for analogous furanones .

This compound’s reactivity is highly tunable, making it valuable for synthesizing bioactive molecules or functional materials. Further studies are needed to explore its enantioselective transformations and catalytic applications.

Scientific Research Applications

5-(Morpholinocarbonyl)-3-phenyldihydro-2(3H)-furanone, a compound with the CAS number 142800-69-9, has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, cosmetics, and agricultural science, supported by data tables and case studies.

Chemical Properties and Structure

5-(Morpholinocarbonyl)-3-phenyldihydro-2(3H)-furanone features a furanone ring structure, which is known for its versatility in organic synthesis. The compound's structure can be represented as follows:

- Molecular Formula: C12H13NO3

- Molecular Weight: 219.24 g/mol

- Chemical Structure: Chemical Structure

Medicinal Chemistry

5-(Morpholinocarbonyl)-3-phenyldihydro-2(3H)-furanone has shown promise in drug development due to its bioactive properties. Research indicates that derivatives of furanones can exhibit antibacterial, antifungal, and anti-inflammatory effects. For instance:

- Antibacterial Activity: Studies have demonstrated that furanone derivatives can inhibit bacterial biofilm formation, making them potential candidates for treating infections resistant to conventional antibiotics.

- Anti-inflammatory Properties: The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in conditions such as arthritis and other inflammatory diseases.

Cosmetic Formulations

The compound is also being explored in the cosmetic industry for its potential skin benefits:

- Skin Conditioning Agents: Due to its moisturizing properties, 5-(Morpholinocarbonyl)-3-phenyldihydro-2(3H)-furanone is being incorporated into formulations aimed at improving skin hydration and elasticity.

- Stabilizers in Formulations: Its chemical stability makes it an attractive option as a stabilizing agent in various cosmetic products.

Agricultural Applications

Recent studies have suggested that 5-(Morpholinocarbonyl)-3-phenyldihydro-2(3H)-furanone may have applications in agriculture:

- Pesticide Development: Research is underway to evaluate its effectiveness as a natural pesticide or herbicide, targeting specific pests while minimizing environmental impact.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antibacterial properties of several furanone derivatives, including 5-(Morpholinocarbonyl)-3-phenyldihydro-2(3H)-furanone. The results indicated a significant reduction in biofilm formation of Staphylococcus aureus when treated with the compound at specific concentrations.

Case Study 2: Cosmetic Application

In a clinical trial assessing the efficacy of a new moisturizer containing 5-(Morpholinocarbonyl)-3-phenyldihydro-2(3H)-furanone, participants reported improved skin texture and hydration after four weeks of use. Dermatological assessments corroborated these findings with measurable increases in skin moisture levels.

Data Table: Summary of Applications

| Application Field | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial and anti-inflammatory agents | Effective against biofilm formation |

| Cosmetics | Skin conditioning and stabilizers | Improved hydration and skin texture |

| Agriculture | Potential pesticide/herbicide | Targeted pest control with minimal environmental impact |

Mechanism of Action

The mechanism of action of 5-(Morpholine-4-carbonyl)-3-phenyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares substituents, molecular weights, and key applications of 5-(Morpholinocarbonyl)-3-phenyldihydro-2(3H)-furanone with similar dihydrofuranones:

Key Observations:

- Substituent Diversity: The morpholinocarbonyl and phenyl groups in the target compound distinguish it from simpler alkyl- or hydroxy-substituted analogs. These groups likely enhance polarity, enabling hydrogen bonding and π-π interactions, which could improve solubility or biological target binding .

- Thermal Stability: The phenylpropanoyl substituent in 5-(3-phenylpropanoyl)dihydro-2(3H)-furanone increases bond dissociation energy (C5–C6: 372.31 kJ/mol), suggesting higher thermal stability compared to alkyl-substituted furanones .

Functional Properties

- Flavor and Aroma: Alkyl-substituted furanones (e.g., 5-ethyl, 5-butyl) contribute to fruity, caramel-like flavors in foods and beverages, with thresholds as low as 20 µg/kg . The phenyl group in the target compound may impart aromatic notes, though its flavor profile remains unexplored.

- Biological Activity: Hydroxy- and methyl-substituted furanones exhibit antioxidant and antimicrobial properties. The morpholinocarbonyl group, common in pharmaceuticals, suggests possible bioactivity in the target compound.

- Mutagenicity vs. Anticarcinogenicity: notes that furanones can act as mutagens but also inhibit carcinogens like benzo[α]pyrene. Substituents such as hydroxy or morpholinocarbonyl may modulate this duality .

Industrial and Environmental Relevance

- Food Industry: 5-Heptyldihydro-2(3H)-furanone and related compounds form during thermal processing (e.g., Maillard reactions) and fermentation, enhancing flavors in soy sauce, beer, and roasted oils .

- Materials Science: Furanones like 5-butyldihydro-4-methyl-2(3H)-furanone are emitted during wood thermal modification, influencing VOC profiles in composite materials .

Q & A

What are the optimal synthetic routes for 5-(Morpholinocarbonyl)-3-phenyldihydro-2(3H)-furanone, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus

A multi-step synthesis approach is recommended, leveraging catalytic hydrogenation or cyclization reactions. For morpholinocarbonyl introduction, consider coupling morpholine-4-carbonyl chloride with a pre-formed dihydrofuranone intermediate under inert conditions (e.g., N₂ atmosphere). Optimization may involve varying catalysts (e.g., nickel-based catalysts for hydrogenation steps ) and solvent systems (e.g., THF or DMF). Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements can be achieved by controlling temperature (e.g., 60–80°C for acylations) and stoichiometric ratios of reagents.

Which analytical techniques are most reliable for confirming the structural integrity of 5-(Morpholinocarbonyl)-3-phenyldihydro-2(3H)-furanone?

Basic Research Focus

Combine NMR (¹H, ¹³C, DEPT-135) to verify substituent positions (e.g., phenyl and morpholinocarbonyl groups) and GC-MS for purity assessment. For stereochemical analysis, use 2D NMR (COSY, HSQC, HMBC) to resolve diastereotopic protons in the dihydrofuranone ring. Compare retention indices with analogous furanones (e.g., γ-octalactone derivatives ). FTIR can confirm carbonyl stretching (~1750 cm⁻¹) and morpholine N-H bonds (~3300 cm⁻¹). Quantify impurities via HPLC-UV/ELSD with a C18 column and acetonitrile/water mobile phase.

How does the thermal stability of 5-(Morpholinocarbonyl)-3-phenyldihydro-2(3H)-furanone compare to structurally similar furanones, and what methodologies predict its degradation pathways?

Advanced Research Focus

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine decomposition temperatures. For predictive insights, use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of critical bonds (e.g., C5-C6 bond scission at ~372 kJ/mol in analogous furanones ). HOMO-LUMO gap analysis (via software like Chemissian) identifies reactive sites prone to oxidation or radical formation . Compare degradation products (e.g., morpholine fragments) using pyrolysis-GC-MS and validate pathways via isotopic labeling.

What computational strategies can predict the reactivity of 5-(Morpholinocarbonyl)-3-phenyldihydro-2(3H)-furanone in catalytic or biological systems?

Advanced Research Focus

Employ DFT to model interactions with enzymes or metal catalysts. For example:

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Simulate HOMO-LUMO gaps (e.g., 4.5–5.0 eV for similar furanones ) to assess electron-transfer potential.

- Dock the compound into protein active sites (e.g., bacterial enzymes ) using AutoDock Vina to predict binding affinities. Validate predictions with experimental kinetic assays (e.g., IC₅₀ determinations).

How can mechanistic studies resolve contradictions in observed bioactivity data for this compound?

Advanced Research Focus

If antibacterial activity varies across studies, conduct time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Use transcriptomic profiling (RNA-seq) to identify gene expression changes in target organisms (e.g., Pseudomonas aeruginosa ). For contradictory cytotoxicity results, screen against primary vs. immortalized cell lines and assess mitochondrial membrane potential (JC-1 staining) or ROS generation (DCFH-DA assay). Cross-reference with structural analogs (e.g., 3,4-dichloro derivatives ) to isolate substituent-specific effects.

What methodologies are recommended for evaluating the environmental and handling hazards of this compound?

Advanced Research Focus

Follow GHS protocols for acute toxicity screening:

- Oral toxicity : Administer graded doses in rodent models (OECD 423).

- Inhalation risks : Use a nebulizer chamber to simulate aerosol exposure (OSHA HCS standards ).

- Ecotoxicity : Perform Daphnia magna immobilization tests (OECD 202) and algal growth inhibition assays.

For lab safety, use PPE (nitrile gloves, respirators) and fume hoods with >0.5 m/s face velocity. Store under argon at -20°C to prevent hydrolysis.

How can researchers address discrepancies in spectroscopic data during compound characterization?

Advanced Research Focus

Contradictory NMR/IR peaks may arise from tautomerism or polymorphic forms. Mitigate by:

- Recording spectra in multiple solvents (CDCl₃ vs. DMSO-d₆).

- Conducting variable-temperature NMR to detect dynamic equilibria (e.g., ring-opening at elevated temps).

- Comparing with crystallographic data (if available) from analogous compounds (e.g., β-methyl-γ-octalactone ). Use solid-state NMR or X-ray diffraction to resolve ambiguities.

What strategies optimize the compound’s stability in long-term storage for biological assays?

Advanced Research Focus

Lyophilize the compound and store in amber vials under inert gas. Add stabilizers (e.g., BHT at 0.01% w/v) to prevent radical-mediated degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. For aqueous solutions, use pH 7.4 buffers (PBS) and avoid UV light exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.